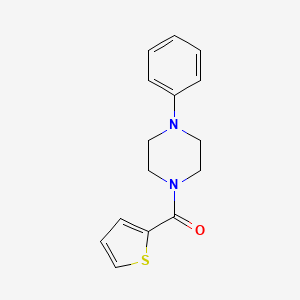

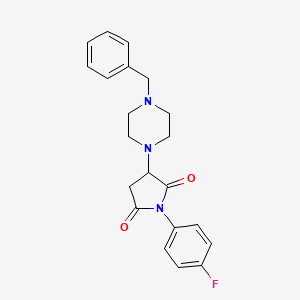

![molecular formula C14H11BrN2 B5142145 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine (BPIP) is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen, and its presence in the environment has been linked to the development of cancer in humans and animals.

Wissenschaftliche Forschungsanwendungen

Imaging Agents in Alzheimer’s Disease

A series of phenyl-imidazo[1,2-a]pyridines, including derivatives similar to 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, have been evaluated for their potential in imaging β-amyloid (Aβ) plaques in Alzheimer’s disease (AD). These compounds have shown promise for preclinical and clinical imaging, suggesting their usefulness in the study of AD pathology (Yousefi et al., 2012).

Synthesis in Ionic Liquids

Research on the synthesis of 3-aminoimidazo[1,2-a]pyridines in ionic liquids, including compounds related to this compound, highlights the potential of these environments for efficient chemical synthesis. Ionic liquids offer advantages in terms of reaction workup simplicity and reusability (Shaabani et al., 2006).

Halogenation Studies

Studies on the halogenation of imidazo[1,2-a]pyridines, including this compound, have shown that the process can take different pathways depending on the conditions, such as the concentration of acetic acid. This research is important for understanding the chemical properties and reactivity of these compounds (Yutilov et al., 2005).

Fluorescence Properties

Research into the fluorescent properties of imidazo[1,2-a]pyridine derivatives has revealed their potential as biomarkers and photochemical sensors. The study of substituent effects on luminescence is particularly relevant for the development of new diagnostic tools and materials (Velázquez-Olvera et al., 2012).

Aqueous Media Synthesis

Innovative approaches for synthesizing imidazo[1,2-a]pyridine derivatives in aqueous media, including those similar to this compound, have been explored. These methods emphasize environmental sustainability and use of water as a green solvent, marking a significant step in eco-friendly chemical synthesis (Bhutia et al., 2020).

Anticancer Properties

Selenylated imidazo[1,2-a]pyridines, structurally related to this compound, have been studied for their potential as breast cancer chemotherapy agents. These compounds have shown significant antitumor effects, suggesting their potential in cancer treatment research (Almeida et al., 2018).

Corrosion Inhibition Properties

Computational studies have explored the corrosion inhibition properties of imidazo[1,2-a]pyridine derivatives, including those with structures akin to this compound. These studies are significant for the development of corrosion inhibitors for metals and alloys, highlighting the diverse applicability of these compounds (Sundari et al., 2018).

Antibacterial Activity

Research on imidazo[1,2-a]pyridine derivatives, structurally related to this compound, has demonstrated their potential antibacterial activity. This area of study is crucial for the development of new antibiotics and treatments for bacterial infections (Althagafi & Abdel‐Latif, 2021).

Zukünftige Richtungen

The field of imidazo[1,2-a]pyridines is a vibrant area of research due to their wide range of applications in medicinal chemistry . Future directions may include the development of new synthetic methods, exploration of their biological activities, and their use in the design and synthesis of new drugs .

Wirkmechanismus

Target of Action

The primary targets of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine are piroplasms, including Babesia bovis , B. bigemina , B. divergens , B. caballi , and Theileria equi . These are a group of protozoan parasites that cause economically significant diseases in both domestic and wild animals .

Mode of Action

The compound interacts with its targets by inhibiting their growth in a dose-dependent manner . The highest inhibitory effects of the compound were detected on the growth of B. caballi , with an IC50 value of 0.47±0.07 . The efficacy of the compound was higher against B. bigemina (IC50: 1.37±0.15) compared to the positive-control diminazene aceturate (DA) (IC50: 2.29±0.06) .

Biochemical Pathways

It is known that the compound has a wide range of applications in medicinal chemistry . It is recognized as a valuable heterocyclic scaffold in organic synthesis , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (27313) and its solid form suggest that it may have good bioavailability.

Result of Action

The compound has a long-lasting inhibitory effect on bovine Babesia parasites’ in vitro growth up to 4 days after treatment . When coupled with DA at 0.75 or 0.50 IC50, a high concentration (0.75 IC50) of the compound produced additive suppression of B. bovis growth . This suggests that the compound could be a promising combination therapy for the treatment of B. bovis .

Action Environment

As a solid compound , it may be stable under a variety of environmental conditions

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPONKGOHNQXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)

![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)

![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)

![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)